Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate
Overview
Description
Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate is a chemical compound with the molecular formula C11H20N2O3 It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and dimethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:
Starting Materials: Piperidine, ethyl chloroformate, and dimethylamine.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around room temperature to 50°C.
Procedure: Piperidine is first reacted with ethyl chloroformate to form an intermediate, which is then treated with dimethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule. Common reagents for these reactions include halides and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may exhibit properties that make it useful in treating certain medical conditions.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of products with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the target and pathway involved. Detailed studies are required to elucidate the exact mechanism and identify the molecular targets.
Comparison with Similar Compounds
Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate can be compared with other piperidine derivatives to highlight its uniqueness:
Ethyl piperidine-4-carboxylate: This compound has a similar piperidine ring but differs in the position and nature of substituents. It is used in different applications and exhibits distinct chemical properties.
Ethyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate: The position of the carboxylate group is different, leading to variations in reactivity and biological activity.
This compound: The unique combination of substituents in this compound provides specific chemical and biological properties that distinguish it from other piperidine derivatives.
Properties
IUPAC Name |
ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-4-16-10(14)9-7-5-6-8-13(9)11(15)12(2)3/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRMYZKVGBYXRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391168 | |
Record name | ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009341-34-7 | |
Record name | ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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